molecular formula C29H35N3O2 B8615286 1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-3-[4-(diethylamino)-2-methylphenyl]- CAS No. 52830-80-5

1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-3-[4-(diethylamino)-2-methylphenyl]-

Cat. No.: B8615286
CAS No.: 52830-80-5
M. Wt: 457.6 g/mol
InChI Key: YEWGFFJIKYOBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-3-[4-(diethylamino)-2-methylphenyl]- is a useful research compound. Its molecular formula is C29H35N3O2 and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-3-[4-(diethylamino)-2-methylphenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-3-[4-(diethylamino)-2-methylphenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52830-80-5

Molecular Formula

C29H35N3O2

Molecular Weight

457.6 g/mol

IUPAC Name

3-[2,4-bis(dimethylamino)phenyl]-3-[4-(diethylamino)-2-methylphenyl]-2-benzofuran-1-one

InChI

InChI=1S/C29H35N3O2/c1-8-32(9-2)22-15-16-24(20(3)18-22)29(25-13-11-10-12-23(25)28(33)34-29)26-17-14-21(30(4)5)19-27(26)31(6)7/h10-19H,8-9H2,1-7H3

InChI Key

YEWGFFJIKYOBSD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)N(C)C)N(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid (25 g.), N,N,N',N'-tetramethyl-m-phenylenediamine (13.2 g.) and acetic anhydride (75 g.) was heated (to 95° C.) during one hour, then refluxed with dilute hydrochloric acid (32 g. concentrated hydrochloric acid plus 160 ml. water) during one and one-half hours. The resulting mixture was poured onto ice and the pH was adjusted to 6 with sodium hydroxide. Recrystallization of the resulting product afforded 3-(2,4-bis(dimethylamino)phenyl)-3-(2-methyl-4-(diethylamino)phenyl)phthalide (I: X=(CH3)2N, Y2 =CH3, Y4 =(CH3CH2)2N, Z4 =Z5 =Z6 =Z7 =H) in a first crop from toluene (m.p. 204°-206° C.) and in a second crop from a mixture of toluene and hexane (m.p. 191°-195° C.).
Quantity
25 g
Type
reactant
Reaction Step One
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13.2 g
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reactant
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75 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
160 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Condensation of 2-(2,4-bis(dimethylamino)benzoyl)-benzoic acid and N,N-diethyl-m-toluidine in the presence of acetic anhydride also afforded 3-(2,4-bis(dimethylamino)-phenyl-3-(2-methyl-4-(diethylamino)phenyl)phthalide.
Name
2-(2,4-bis(dimethylamino)benzoyl)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In a manner similar to that of part B of Example 1 condensation of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid (25 g.) and N,N,N',N'-tetramethyl-m-phenylenediamine (13.2 g.) in contact with acetic anhydride (75 g.) and recrystallization of the resulting product afforded 3-(2,4-bis(dimethylamino)phenyl)-3-(2-methyl-4-(diethylamino)phenyl)phthalide (I: X = (CH3)2N, Y2 = CH3, Y4 = (CH3CH2)2N, Z4 = Z5 = Z6 = Z7 = H) in a first crop from toluene (m.p. 204°-206° C.) and in a second crop from a mixture of toluene and hexane (m.p. 191°-195° C.).

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